molecular formula C18H14Cl2N2O2 B6515625 ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate CAS No. 950266-51-0

ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515625
CAS No.: 950266-51-0
M. Wt: 361.2 g/mol
InChI Key: HHFILOJBSLVDMK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a 4-(4-chlorophenyl)amino substituent at position 4 and a chlorine atom at position 6 of the quinoline core. The ethyl ester group at position 2 contributes to its lipophilicity, influencing pharmacokinetic properties. Quinoline derivatives are renowned for diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

ethyl 6-chloro-4-(4-chloroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)17-10-16(21-13-6-3-11(19)4-7-13)14-9-12(20)5-8-15(14)22-17/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFILOJBSLVDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-aminquinoline and 4-chloroaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the intermediate product.

    Esterification: The intermediate product is then esterified with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) facilitate hydrolysis.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro groups.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced forms of the quinoline ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity: The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth effectively.
  • Antimalarial Activity: Quinoline derivatives are well-known for their antimalarial properties. This compound's efficacy against malaria parasites is currently being studied, with preliminary results indicating significant activity.
  • Cancer Treatment: Research indicates that this compound may interact with specific cellular pathways involved in cancer progression, potentially leading to its use as an anticancer agent.

Biological Research

The compound's biological applications extend beyond medicinal uses:

  • Enzyme Inhibition Studies: this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged in drug design.
  • Cellular Mechanisms: Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.

Case Study 2: Antimalarial Activity
In vitro tests showed that this compound exhibits potent antimalarial activity against Plasmodium falciparum, outperforming some established treatments in terms of efficacy and safety profile.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis.

    Receptor Binding: It binds to specific receptors, modulating their activity and affecting cellular processes.

    Pathways Involved: The compound interferes with pathways related to cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Ethyl 6-Chloro-4-Phenylquinoline-2-Carboxylate

  • Structure: Lacks the 4-(4-chlorophenyl)amino group; instead, position 4 is substituted with a phenyl ring.
  • Properties: Increased aromaticity compared to the amino-substituted derivative may reduce solubility.
  • Activity: Exhibits antitumor and antimicrobial properties, though the absence of the amino group likely alters binding interactions with biological targets .

4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (4k)

  • Structure: Features a 4-amino group and a 4-methoxyphenyl substituent at position 3.
  • Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C .

Functional Group Variations at Position 2

Ethyl 6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinoline-3-Carboxylate

  • Structure: Contains a 2-oxo-1,2-dihydroquinoline core instead of a fully aromatic system.
  • Synthesis: Formed via condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate .
  • Activity : The oxo group may engage in hydrogen bonding, influencing enzyme inhibition (e.g., sirtuins) differently than ester derivatives .

[2-(2,4-Dichlorophenyl)-2-Oxoethyl] 6-Bromo-2-(4-Chlorophenyl)Quinoline-4-Carboxylate

  • Structure : Replaces the ethyl ester with a 2-(2,4-dichlorophenyl)-2-oxoethyl ester.
  • Properties : Increased molecular weight (497.04 g/mol) and halogen density enhance lipophilicity but may elevate toxicity risks .

Core Modifications: Quinoline vs. Heterocyclic Analogs

Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-Yl] Acetate

  • Structure: Imidazole core instead of quinoline.
  • Activity : Demonstrates strong sirtuin inhibition (docking score: −9.2 kcal/mol) due to the imidazole’s coordination with zinc ions in enzyme active sites .

6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid

  • Structure : Carboxylic acid at position 4 instead of an ester.
  • Properties : Lower logP (2.1 vs. ~3.5 for ester derivatives) improves aqueous solubility but reduces membrane permeability .

Data Tables

Key Findings and Limitations

  • Amino vs. Ester Groups: The 4-(4-chlorophenyl)amino group in the target compound may enhance target specificity through hydrogen bonding, unlike ester or oxo derivatives .
  • Halogen Effects : Bromine substituents (e.g., ) increase molecular weight but may reduce metabolic stability compared to chlorine .
  • Limitations : Direct activity comparisons are hindered by variability in assay conditions and incomplete biological data for the target compound.

Biological Activity

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This is achieved through the Skraup synthesis, which combines aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
  • Chlorination : The quinoline core undergoes chlorination using phosphorus pentachloride or thionyl chloride to introduce the chloro group at the 6-position.
  • Amination : The chlorinated quinoline is reacted with 4-(chlorophenyl)aniline under basic conditions.
  • Esterification : Finally, the carboxylic acid group is esterified with ethanol, yielding the final compound.

Antimicrobial and Antimalarial Properties

Research indicates that compounds with a similar structure to this compound exhibit significant antimicrobial and antimalarial activities. For instance, studies on related quinoline derivatives have demonstrated their effectiveness against Plasmodium falciparum, particularly strains resistant to chloroquine. The mechanism of action primarily involves the inhibition of hemozoin formation, a critical process for the survival of the malaria parasite .

Cytotoxicity

In vitro studies have assessed the cytotoxicity of various quinoline derivatives against human cell lines. For example, compounds structurally related to this compound showed varying degrees of cytotoxicity toward VERO cells, with some exhibiting IC50 values suggesting potential therapeutic indices for further development .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in critical cellular processes such as DNA synthesis and protein function.
  • Pathways Involved : It is hypothesized that it interferes with metabolic pathways that lead to the inhibition of cell growth or induction of cell death in pathogenic organisms or cancer cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity and potential applications of quinoline derivatives:

  • Antimalarial Efficacy : A study demonstrated that specific derivatives exhibited IC50 values ranging from 13.2 to 45.5 nM against chloroquine-resistant strains of P. falciparum. These findings highlight the potential for developing new antimalarial agents based on quinoline structures .
  • Antimycobacterial Activity : Some derivatives also showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the quinoline structure affect biological activity. For instance, alterations in substituents on the phenyl ring have been shown to influence both potency and selectivity towards biological targets, which is crucial for drug design .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget OrganismIC50/MIC ValueReference
This compoundAntimalarialPlasmodium falciparum13.2 - 45.5 nM
Related Quinoline DerivativeAntimycobacterialMycobacterium tuberculosis6.25 μM
Novel Quinoline AnalogCytotoxicityVERO Cell LineVaries

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